1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their wide range of biological activities. This compound features an indoline-2,3-dione core with an o-tolylamino substituent, making it a valuable molecule in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indoline-2,3-dione with o-toluidine under specific conditions. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Indoline-2,3-dione: The parent compound without the o-tolylamino substituent.
o-Toluidine: The aromatic amine used in the synthesis.
Other Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Uniqueness: 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-[(2-methylanilino)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-4-8-13(11)17-10-18-14-9-5-3-7-12(14)15(19)16(18)20/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIOLYCMIZHWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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